(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide
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Overview
Description
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with an alkene This compound features a cyclohexyl group, a dimethoxyphenyl group, and an ethyl group attached to the prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Enamine Intermediate: The reaction between cyclohexylamine and 3,4-dimethoxybenzaldehyde in the presence of an acid catalyst forms the enamine intermediate.
Addition of Ethyl Group: The enamine intermediate is then reacted with ethyl iodide under basic conditions to introduce the ethyl group.
Formation of the Enamide: The final step involves the reaction of the intermediate with acryloyl chloride in the presence of a base to form the this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the enamide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the aromatic ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
(E)-3-(3,4-Dimethoxyphenyl)acrylic acid: Shares the dimethoxyphenyl group but differs in the functional groups attached to the alkene.
(E)-4-(3’,4’-dimethoxyphenyl)but-3-en-2-ol: Similar aromatic structure but with different substituents on the alkene.
Uniqueness: (E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide is unique due to the presence of the cyclohexyl and ethyl groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(E)-N-cyclohexyl-3-(3,4-dimethoxyphenyl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-20(16-8-6-5-7-9-16)19(21)13-11-15-10-12-17(22-2)18(14-15)23-3/h10-14,16H,4-9H2,1-3H3/b13-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOVXSBFHZMMQU-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCCC1)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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